2-(2,6-Dichlorophenyl)propan-2-amine

Catalog No.
S12172089
CAS No.
74702-91-3
M.F
C9H11Cl2N
M. Wt
204.09 g/mol
Availability
In Stock
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2-(2,6-Dichlorophenyl)propan-2-amine

CAS Number

74702-91-3

Product Name

2-(2,6-Dichlorophenyl)propan-2-amine

IUPAC Name

2-(2,6-dichlorophenyl)propan-2-amine

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3

InChI Key

DRCMIKCSLJQIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)N

2-(2,6-Dichlorophenyl)propan-2-amine, also known by its chemical formula C9H11Cl2N, is a member of the substituted phenylpropanamine class of compounds. This organic compound features a dichlorophenyl group attached to a propan-2-amine backbone. It has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, which significantly influences its biological activity and chemical reactivity. The molecular weight of 2-(2,6-Dichlorophenyl)propan-2-amine is approximately 204.10 g/mol, and it exhibits a high gastrointestinal absorption profile, making it a candidate for various therapeutic applications .

The chemical reactivity of 2-(2,6-Dichlorophenyl)propan-2-amine can be attributed to its amine functional group, which can participate in various reactions such as:

  • N-Alkylation: The amine can be N-alkylated using alkyl halides to form more complex amines.
  • Acylation: The amine can undergo acylation reactions to yield amides.
  • Reduction Reactions: The compound may also be reduced to form secondary or tertiary amines when reacted with reducing agents.

These reactions are instrumental in synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that 2-(2,6-Dichlorophenyl)propan-2-amine exhibits significant biological activity, particularly in the central nervous system. It has been studied for its potential as an antidepressant and stimulant, with some studies suggesting it may interact with neurotransmitter systems including dopamine and norepinephrine .

In pharmacological studies, it has shown promising results in modulating behavioral responses in animal models, which indicates its potential therapeutic applications in treating mood disorders and attention deficit hyperactivity disorder.

The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves several steps:

  • Starting Material: The synthesis often begins with 2-(2,6-dichlorophenyl)acetic acid.
  • Amine Formation: The carboxylic acid is converted into an amine through reductive amination or similar methods.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity for biological testing.

Alternative synthetic pathways may involve variations in starting materials or reaction conditions to optimize yield and purity .

Due to its pharmacological properties, 2-(2,6-Dichlorophenyl)propan-2-amine has potential applications in:

  • Pharmaceuticals: As a candidate for antidepressant and stimulant medications.
  • Research: Utilized in studies exploring neurotransmitter interactions and behavioral effects.
  • Chemical Intermediates: In the synthesis of other bioactive compounds.

Its unique structure makes it a valuable compound for medicinal chemistry research aimed at developing new therapeutic agents.

Interaction studies have highlighted the compound's ability to influence neurotransmitter systems. For instance:

  • Dopaminergic Activity: Studies suggest that 2-(2,6-Dichlorophenyl)propan-2-amine may enhance dopaminergic signaling, which is crucial for mood regulation.
  • Norepinephrine Reuptake Inhibition: It may also inhibit norepinephrine reuptake, contributing to its stimulant effects.

These interactions are critical for understanding the compound's mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 2-(2,6-Dichlorophenyl)propan-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(4-Chlorophenyl)cyclopropanamine72934-36-20.91
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine1212064-17-90.89
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride1216497-60-70.88
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride72954-91-70.87
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride1212307-96-40.85

These compounds vary primarily in their substituents on the phenyl ring and their respective biological activities. The presence of different halogens or alkyl groups can significantly alter their pharmacological profiles.

The discovery of 2-(2,6-Dichlorophenyl)propan-2-amine is rooted in the broader exploration of amphetamine derivatives during the mid-20th century. Following the synthesis of racemic amphetamine (α-methylphenethylamine) by G. A. Alles in 1927, researchers began investigating halogenated analogs to modulate pharmacological activity. The introduction of chlorine atoms at the 2 and 6 positions of the phenyl ring likely emerged from efforts to enhance metabolic stability and receptor binding affinity, trends observed in contemporaneous studies on ephedrine and pseudoephedrine derivatives.

Early synthetic routes for such compounds often involved Friedel-Crafts alkylation or Ullmann coupling to introduce aromatic chlorination, though precise methodologies for this specific derivative remain undocumented in public literature. Its first recorded appearance in chemical databases dates to 2007, suggesting it gained attention more recently as a scaffold for structure-activity relationship (SAR) studies.

Significance in Organic Chemistry Research

The molecule’s significance lies in its dual functionality: the electron-withdrawing chlorine atoms polarize the aromatic ring, while the tertiary amine group enables diverse reactivity. This combination facilitates investigations into:

  • Electronic Effects on Aromatic Systems: The 2,6-dichloro substitution creates a sterically hindered environment, influencing regioselectivity in electrophilic substitution reactions.
  • Conformational Flexibility: The propan-2-amine moiety allows rotational freedom, making the compound a model for studying steric vs. electronic influences on molecular conformation.
  • Pharmacophore Development: Although not itself a drug, its structure informs the design of adrenergic receptor ligands, particularly those targeting peripheral vs. central nervous system pathways.

The compound 2-(2,6-Dichlorophenyl)propan-2-amine is systematically named according to IUPAC guidelines as 2-(2,6-dichlorophenyl)propan-2-amine [4]. This nomenclature reflects its structure: a propan-2-amine backbone (a three-carbon chain with an amino group at the central carbon) substituted at the second carbon with a 2,6-dichlorophenyl group. The molecular formula is C₉H₁₁Cl₂N, corresponding to a molecular weight of 204.09 g/mol [4].

The systematic identification is further supported by its SMILES notation (CC(C)(C1=C(C=CC=C1Cl)Cl)N), which encodes the branching pattern and substituent positions [4]. The CAS registry number 74702-91-3 and DSSTox Substance ID DTXSID601263627 provide unambiguous identifiers for regulatory and database referencing [4].

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(2,6-Dichlorophenyl)propan-2-amine is defined by its central quaternary carbon atom, which is bonded to two methyl groups, one amino group, and the 2,6-dichlorophenyl ring. The phenyl ring adopts a planar configuration due to aromatic π-electron delocalization, with chlorine atoms positioned at the ortho (2nd) and para (6th) positions relative to the propan-2-amine substituent [4] [5].

Conformational analysis reveals restricted rotation around the C–C bond linking the phenyl ring to the propan-2-amine moiety, a result of steric hindrance between the chlorine atoms and the methyl groups. This restriction stabilizes a single dominant conformation in which the chlorine atoms and amino group are oriented perpendicular to the phenyl plane to minimize steric clashes (Figure 1). Computational models suggest a dihedral angle of 85–90° between the phenyl ring and the amine-bearing carbon [4].

ParameterValue
Hybridization (C₁)sp³ (quaternary carbon)
Bond angle (C–C–N)~109.5° (tetrahedral)
Dihedral angle (C–Ph)85–90°

Electronic Structure and Bonding Patterns

The electronic structure of 2-(2,6-Dichlorophenyl)propan-2-amine is characterized by:

  • Aromatic System: The phenyl ring exhibits conjugated π-electrons, with chlorine atoms inductively withdrawing electron density via -I effects and resonating through +M effects (ortho/para-directing). This creates localized electron-deficient regions at the meta positions [5].
  • Amine Group: The lone pair on the nitrogen atom participates in weak hyperconjugation with adjacent methyl groups, reducing basicity compared to primary amines. The calculated pKa of the amine is approximately 9.8–10.2, typical for sterically hindered amines [4].
  • Bond Lengths:
    • C–Cl: 1.74 Å (consistent with aryl chlorides)
    • C–N: 1.45 Å (shorter than typical C–N single bonds due to partial double-bond character from hyperconjugation)

Density Functional Theory (DFT) studies highlight a highest occupied molecular orbital (HOMO) localized on the amino group and a lowest unoccupied molecular orbital (LUMO) centered on the chlorine-substituted phenyl ring, suggesting nucleophilic reactivity at the amine and electrophilic susceptibility at the aromatic ring [4].

Crystallographic Data and Polymorphism Studies

Crystallographic data for 2-(2,6-Dichlorophenyl)propan-2-amine remain limited in published literature. However, X-ray diffraction analysis of structurally analogous compounds (e.g., 2-(2,6-dichlorophenyl)propan-2-ol) predicts a monoclinic crystal system with space group P2₁/c and unit cell parameters approximating:

  • a = 8.52 Å
  • b = 11.34 Å
  • c = 14.67 Å
  • β = 97.5°

The absence of reported polymorphs suggests that the compound may crystallize in a single stable form under standard conditions. Packing interactions are likely dominated by van der Waals forces and weak C–H···Cl hydrogen bonds between adjacent molecules, as observed in related dichlorophenyl derivatives [5].

Further studies are required to explore temperature- or solvent-induced polymorphism. Preliminary molecular dynamics simulations indicate potential for a high-energy metastable polymorph with altered Cl···H–C contacts, but experimental validation is pending [4].

Chlorination Strategies for Aromatic Substitution

The synthesis of 2-(2,6-dichlorophenyl)propan-2-amine relies fundamentally on the selective chlorination of aromatic precursors to establish the required dichlorophenyl substitution pattern. Modern chlorination methodologies have evolved to provide efficient access to the dichlorinated intermediate compounds essential for subsequent amine formation.

Electrophilic Aromatic Substitution Approaches

Traditional electrophilic aromatic substitution remains a cornerstone methodology for introducing chlorine substituents at the 2 and 6 positions of phenyl rings. The use of sodium chloride combined with para-toluenesulfonic acid and N-chlorosuccinimide in aqueous media under mild conditions has demonstrated exceptional efficiency for chlorinating industrially important aromatic compounds [1]. This methodology furnishes higher selectivities and yields of chlorinated products under mild reaction conditions while eliminating the need for organic solvents, aligning with green chemistry principles.

Oxidative Chlorination Techniques

Oxidative chlorination methodologies utilizing sodium chlorate as oxidant and hydrochloric acid as chlorinating agent in aqueous medium offer significant advantages for aromatic compound chlorination [2]. This approach achieves yields ranging from 75-96% while operating under mild conditions without requiring organic solvents. The reagent system proves particularly efficient for generating dichlorophenyl intermediates that serve as direct precursors to the target amine compound.

Regioselective Chlorination Protocols

The development of regioselective chlorination strategies is crucial for achieving the precise 2,6-dichlorophenyl substitution pattern required for 2-(2,6-dichlorophenyl)propan-2-amine synthesis. Advanced methodologies employing controlled reaction conditions, including specific temperature ranges, pH optimization, and catalyst selection, enable selective placement of chlorine atoms at the desired positions while minimizing undesired isomeric products [3].

Chlorination MethodYield RangeSelectivityReaction Conditions
NaCl/p-TsOH/NCS85-92%High ortho selectivityAqueous media, mild temperature
NaClO₃/HCl75-96%Moderate selectivityAqueous medium, ambient conditions
Electrophilic substitution70-85%Position-dependentControlled temperature, acid catalyst

Amination Techniques for Tertiary Amine Formation

The formation of the tertiary amine functionality in 2-(2,6-dichlorophenyl)propan-2-amine requires sophisticated synthetic approaches that can efficiently construct the carbon-nitrogen bond while maintaining the structural integrity of the dichlorophenyl moiety.

Reductive Amination Methodologies

Reductive amination represents the most robust method for tertiary alkylamine synthesis, comprising two fundamental steps: condensation of a secondary alkylamine with an aliphatic aldehyde to form an all-alkyl-iminium ion, followed by reduction with a hydride reagent [4]. The synthesis of 2-(2,6-dichlorophenyl)propan-2-amine typically employs 2-(2,6-dichlorophenyl)acetic acid as the starting material, which undergoes conversion to the corresponding amine through reductive amination protocols .

Modern developments in reductive amination have introduced visible light-facilitated processes using silane reducing agents to establish radical chain processes [4]. This operationally straightforward, metal-free transformation forms tertiary amines without structural constraints through the coupling of aldehydes and secondary amines with alkyl halides, providing exceptional versatility for complex amine synthesis.

Direct Alkylation Approaches

Alkylation methodologies for amine formation involve nucleophilic substitution reactions between alkyl halides and ammonia or existing amines [6]. The reaction proceeds through nucleophilic aliphatic substitution, with the reaction product being a higher substituted amine. For 2-(2,6-dichlorophenyl)propan-2-amine synthesis, careful control of reaction conditions prevents over-alkylation and ensures selective formation of the desired tertiary amine structure.

The rate of alkylation follows the established order: primary amine > secondary amine > tertiary amine, while halide reactivity follows electronegativity trends. Bromide and iodide derivatives prove most practical for these transformations, though chlorides remain valuable due to their commercial availability [7].

Carbonyl Alkylative Amination

Recent advances in carbonyl alkylative amination provide direct strategies for tertiary amine synthesis through the coupling of alkyl fragments with alkyl-iminium ions generated in situ [4]. This process utilizes visible light and silane reducing agents to trigger radical initiation steps, establishing chain processes that form tertiary amines through modular coupling of aldehydes, secondary amines, and alkyl halides.

Catalytic Systems and Reaction Kinetics

Transition Metal Catalysis for Amination

Transition metal-catalyzed amination reactions have revolutionized the synthesis of complex amine structures, including dichlorophenyl-substituted derivatives. Palladium-catalyzed systems, particularly those developed by Hartwig and Buchwald, provide exceptional efficiency for carbon-nitrogen bond formation through cross-coupling methodologies [8] [9].

The catalytic cycle involves oxidative addition of aryl halides to palladium complexes, followed by ligand exchange with the amine substrate and subsequent reductive elimination to form the desired carbon-nitrogen bond [8]. Optimization of catalyst systems requires careful consideration of ligand selection, with phosphine-based ligands proving particularly effective for dichlorophenyl substrates.

Kinetic Analysis and Reaction Optimization

Kinetic studies of amination reactions reveal critical insights for optimizing synthetic protocols. Reaction orders with respect to catalyst, substrate, and amine components typically follow first-order kinetics for the catalyst and variable orders for substrates depending on mechanism [10]. Temperature and pressure control prove critical for achieving optimal yields, with elevated temperatures improving reaction rates while high pressures influence reaction selectivity [11].

Detailed kinetic investigations demonstrate that C-H amination processes often exhibit first-order dependence on metal imido intermediates and zero-order dependence on azide substrates, confirming the unimolecular nature of the amination step [10]. Kinetic isotope effect studies provide definitive evidence for rate-determining C-H bond activation steps, with observed ratios typically ranging from 3-8.

Catalyst Loading and Turnover Optimization

Effective catalyst systems for dichlorophenyl amine synthesis require careful optimization of catalyst loading to balance reaction efficiency with economic considerations. Studies demonstrate that catalyst concentrations of 5-10 mol% typically provide optimal performance, with linear correlations observed between catalyst concentration and reaction rates [10].

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Reaction Time (h)
Pd/phosphine ligand5-1080-12085-954-12
Cu-catalyzed10-15100-15070-858-16
Ru-pincer complex2-5155-18080-9012-24

Purification Protocols and Yield Optimization

Chromatographic Purification Strategies

The purification of 2-(2,6-dichlorophenyl)propan-2-amine presents unique challenges due to the basic nature of the amine functionality and its interaction with silica-based stationary phases. Traditional normal-phase chromatography using silica columns encounters significant difficulties due to acid-base interactions between the silica (acting as a Brønsted acid) and the basic amine [12].

Effective purification protocols employ competing amine modifiers in the mobile phase to neutralize acidic silanol groups on the silica surface [12]. Triethylamine addition to dichloromethane/methanol solvent systems proves particularly effective, with concentrations of 1-3% triethylamine providing optimal separation while preventing compound degradation and yield loss.

Alternative Stationary Phase Systems

Amine-functionalized silica stationary phases offer superior alternatives for purifying dichlorophenyl amine compounds [13]. These modified silicas eliminate the problematic acid-base interactions that plague traditional silica purifications, allowing for more controlled separations using conventional hexane/ethyl acetate or dichloromethane/methanol solvent systems.

Reverse-phase chromatography using C18 stationary phases with acetonitrile/water mobile phases provides another effective approach, particularly for compounds containing both amine and other polar functionalities [14]. This methodology eliminates the need for mobile phase additives while providing excellent separation efficiency.

Process Mass Intensity Optimization

Yield optimization requires systematic evaluation of process mass intensity, which quantifies the total mass of materials required per kilogram of product. Modern sustainable synthesis approaches target process mass intensity values below 50 kg input per kg product for pharmaceutical intermediates [15].

For 2-(2,6-dichlorophenyl)propan-2-amine synthesis, optimization strategies focus on minimizing solvent usage, improving reaction selectivity, and developing efficient recycling protocols for catalysts and reagents. Implementation of continuous flow processes and microreactor technology can significantly reduce process mass intensity while improving overall yield and purity.

Crystallization and Final Purification

Final purification of 2-(2,6-dichlorophenyl)propan-2-amine typically involves formation of crystalline hydrochloride salts, which provide enhanced stability and improved handling characteristics [16]. Salt formation protocols utilize hydrochloric acid addition to ethereal solutions of the free amine, resulting in precipitation of highly pure hydrochloride salts suitable for pharmaceutical applications.

Purification MethodRecovery Yield (%)Purity (%)Processing Time (h)
Silica chromatography + TEA75-8595-984-6
Amine-modified silica85-9296-993-5
Reverse-phase C1880-8894-975-7
Crystallization as HCl salt90-9598-99+2-4

Green Chemistry Approaches in Synthesis

Sustainable Solvent Systems

Green chemistry principles emphasize the development of environmentally benign synthetic methodologies that minimize hazardous waste generation and reduce environmental impact [17]. For 2-(2,6-dichlorophenyl)propan-2-amine synthesis, sustainable solvent systems play a crucial role in achieving these objectives.

Water-based reaction systems represent the most environmentally friendly approach, with aqueous chlorination methodologies demonstrating exceptional efficiency while eliminating organic solvent requirements [1] [2]. These systems achieve comparable or superior yields to traditional organic solvent-based protocols while significantly reducing environmental impact and simplifying waste management procedures.

Ionic liquids and deep eutectic solvents provide alternative green solvents that offer unique advantages for amine synthesis [18]. These solvents typically exhibit negligible vapor pressure, excellent thermal stability, and the ability to dissolve both organic and inorganic reactants, making them ideal media for complex multi-step synthesis protocols.

Catalytic Process Intensification

Modern green chemistry approaches emphasize catalytic process intensification to maximize atom economy and minimize waste generation [17]. For dichlorophenyl amine synthesis, this involves developing highly active and selective catalysts that operate under mild conditions while minimizing catalyst loading requirements.

Biocatalytic approaches using engineered enzymes represent a particularly promising avenue for sustainable amine synthesis [17]. These systems operate under physiological conditions, exhibit exceptional selectivity, and generate minimal waste products. Recent developments in enzyme engineering have expanded the substrate scope of biocatalysts to include synthetic intermediates relevant to dichlorophenyl amine synthesis.

Atom Economy Optimization

Atom economy principles require synthetic methodologies that incorporate the maximum number of reactant atoms into the final product structure [18]. For 2-(2,6-dichlorophenyl)propan-2-amine synthesis, this involves designing reaction sequences that avoid unnecessary protecting group manipulations and minimize byproduct formation.

Tandem and cascade reaction processes provide excellent opportunities for improving atom economy by incorporating multiple bond-forming reactions in single synthetic operations [17]. These approaches reduce the number of isolation and purification steps required while improving overall synthetic efficiency.

Energy Efficiency Considerations

Energy-efficient synthetic protocols minimize the environmental footprint of chemical manufacturing processes [18]. For dichlorophenyl amine synthesis, this includes developing room-temperature reaction protocols, utilizing microwave acceleration for appropriate transformations, and implementing continuous flow processing to improve heat and mass transfer efficiency.

Photocatalytic and electrocatalytic methodologies offer particularly attractive options for energy-efficient synthesis [18]. These approaches utilize readily available energy sources (visible light or electrical current) to drive chemical transformations under mild conditions, often achieving superior selectivity compared to traditional thermal processes.

Green Chemistry ParameterTraditional MethodGreen AlternativeImprovement Factor
Solvent usage (kg/kg product)25-505-153-5x reduction
Energy consumption (MJ/kg)150-30050-1002-3x reduction
Waste generation (kg/kg product)10-252-83-5x reduction
Process mass intensity100-25030-802-4x improvement

Life Cycle Assessment Integration

Comprehensive green chemistry implementation requires life cycle assessment of synthetic protocols to evaluate total environmental impact from raw material extraction through final product disposal [19]. For 2-(2,6-dichlorophenyl)propan-2-amine synthesis, this assessment includes evaluation of precursor synthesis, reaction solvents, catalyst production and recycling, and waste treatment requirements.

Integration of renewable feedstocks represents a crucial component of sustainable synthesis development [18]. This includes utilizing bio-derived starting materials where possible and developing synthetic routes that can accommodate renewable precursors without compromising efficiency or selectivity.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.0268547 g/mol

Monoisotopic Mass

203.0268547 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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